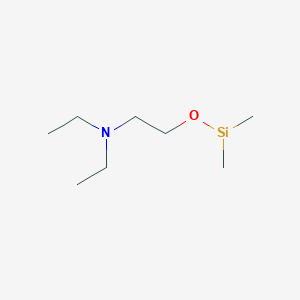
CID 78065469
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine is a compound that features a dimethylsilyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine typically involves the reaction of dimethylsilyl chloride with N,N-diethylethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)2SiCl+N,N-diethylethan-1-amine→2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including silicones and siloxanes.
Mechanism of Action
The mechanism by which 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. This interaction can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylsilyl)oxy]-N,N-dimethylethan-1-amine
- 2-[(Dimethylsilyl)oxy]-N,N-diisopropylethan-1-amine
- 2-[(Dimethylsilyl)oxy]-N,N-dibutylethan-1-amine
Uniqueness
2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine is unique due to its specific combination of the dimethylsilyl group and the diethylamine backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with different alkyl groups.
Properties
Molecular Formula |
C8H20NOSi |
|---|---|
Molecular Weight |
174.34 g/mol |
InChI |
InChI=1S/C8H20NOSi/c1-5-9(6-2)7-8-10-11(3)4/h5-8H2,1-4H3 |
InChI Key |
GZYROTRCNJCNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















